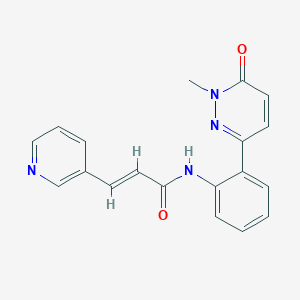
(E)-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-(pyridin-3-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-(pyridin-3-yl)acrylamide is a useful research compound. Its molecular formula is C19H16N4O2 and its molecular weight is 332.363. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (E)-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-(pyridin-3-yl)acrylamide is a derivative of pyridazinone, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C17H16N4O2, with a molecular weight of 306.32 g/mol. The structure features a pyridazinone ring, which is known for its bioactivity, particularly in anticancer and antimicrobial applications.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyridazinone derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.
Key Findings:
- Mechanism: The compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation signals.
- Case Study: A study conducted on human breast cancer cell lines showed that derivatives with similar structures inhibited cell growth by over 50% at specific concentrations.
Antimicrobial Activity
The compound also exhibits antimicrobial properties , which are common in pyridazinone derivatives. Research indicates that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.
Key Findings:
- In Vitro Studies: Tests against Staphylococcus aureus and Escherichia coli revealed minimum inhibitory concentrations (MICs) in the low micromolar range.
- Mechanism: The antimicrobial action is believed to result from disruption of bacterial cell membranes and interference with metabolic pathways.
Pharmacological Mechanisms
The biological activity of (E)-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-y)phenyl)-3-(pyridin-3-y)acrylamide can be attributed to several pharmacological mechanisms:
- Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in tumor growth and bacterial metabolism.
- Receptor Modulation: It could modulate receptors related to inflammation and pain, contributing to its analgesic effects.
- DNA Interaction: Similar compounds have shown the ability to intercalate into DNA, leading to disruptions in replication and transcription processes.
Data Table: Biological Activities Summary
| Activity Type | Test Organism/Cell Line | IC50/MIC Value | Mechanism of Action |
|---|---|---|---|
| Anticancer | Breast Cancer Cell Lines | IC50 < 10 µM | Induction of apoptosis via caspase activation |
| Antimicrobial | Staphylococcus aureus | MIC = 8 µg/mL | Disruption of cell membrane |
| Antimicrobial | Escherichia coli | MIC = 16 µg/mL | Interference with metabolic pathways |
Properties
IUPAC Name |
(E)-N-[2-(1-methyl-6-oxopyridazin-3-yl)phenyl]-3-pyridin-3-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2/c1-23-19(25)11-9-17(22-23)15-6-2-3-7-16(15)21-18(24)10-8-14-5-4-12-20-13-14/h2-13H,1H3,(H,21,24)/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COSDMFMVCJLEHV-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C2=CC=CC=C2NC(=O)C=CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)C=CC(=N1)C2=CC=CC=C2NC(=O)/C=C/C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














